![molecular formula C8H8BrN3O B2861830 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol CAS No. 909768-32-7](/img/structure/B2861830.png)
1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol
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Overview
Description
“1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a bromine atom and an ethanol group .
Molecular Structure Analysis
The molecular structure of “1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol” can be described by its IUPAC name and InChI code. The IUPAC name is “1-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)ethanol” and the InChI code is "1S/C8H8BrN3O/c1-4(13)7-11-6-2-5(9)3-10-8(6)12-7/h2-4,13H,1H3,(H,10,11,12)" .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol” include a molecular weight of 242.08 . It is a powder at room temperature .Scientific Research Applications
Antimicrobial Agents
Imidazole derivatives are known for their antimicrobial properties. The bromo-imidazopyridine structure of this compound can be utilized to synthesize new agents that target resistant strains of bacteria and fungi. Its efficacy can be explored against a range of pathogens to address the growing concern of antimicrobial resistance (AMR) .
Anti-inflammatory and Analgesic Applications
The compound’s structural similarity to known anti-inflammatory agents suggests potential use in developing novel non-steroidal anti-inflammatory drugs (NSAIDs). Research can be directed towards evaluating its effectiveness in reducing inflammation and pain .
Anticancer Research
The imidazole ring is present in many compounds with antitumor activity. This compound could serve as a precursor in synthesizing new molecules for cancer treatment, particularly in targeting specific cancer cell lines and studying their cytotoxic effects .
Antiviral Therapeutics
Given the ongoing need for new antiviral drugs, the compound’s imidazole core could be pivotal in creating inhibitors against various viral enzymes or replication processes. It could be particularly relevant in the synthesis of treatments for emerging viral infections .
Development of Diagnostic Agents
The brominated imidazole moiety can be used in the development of diagnostic agents. It can act as a marker or a contrast agent in imaging techniques, aiding in the diagnosis of various diseases .
Material Science
Imidazopyridines have applications in material science due to their structural characteristics. This compound could be investigated for its electrical and optical properties, potentially contributing to the development of new materials for electronic devices .
Safety and Hazards
The safety information for “1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole in water and other polar solvents may influence its action in different environments .
properties
IUPAC Name |
1-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-4(13)7-11-6-2-5(9)3-10-8(6)12-7/h2-4,13H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDJGAPRDIWTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=N2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol | |
CAS RN |
909768-32-7 |
Source
|
Record name | 1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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